1,1'-[3-cyclohexyl-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-3-CYCLOHEXYL-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable target for drug design and development.
Preparation Methods
The synthesis of 1-[7-ACETYL-3-CYCLOHEXYL-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic conditions . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-[7-ACETYL-3-CYCLOHEXYL-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with various biological targets.
Medicine: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The triazole and thiadiazine rings play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Compared to these compounds, 1-[7-ACETYL-3-CYCLOHEXYL-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE exhibits unique structural features that may enhance its pharmacological activity and specificity .
Properties
Molecular Formula |
C20H21FN4O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-cyclohexyl-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H21FN4O2S/c1-12(26)18-17(14-8-10-16(21)11-9-14)24(13(2)27)25-19(22-23-20(25)28-18)15-6-4-3-5-7-15/h8-11,15H,3-7H2,1-2H3 |
InChI Key |
XCHIWEZQAKGNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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